molecular formula C9H15NO3 B2399677 Methyl 4-carbamoylcyclohexanecarboxylate CAS No. 1202-24-0

Methyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B2399677
CAS No.: 1202-24-0
M. Wt: 185.223
InChI Key: KADKWAIHQUVCCO-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance and Research Context in Organic Chemistry

The structural framework of Methyl 4-carbamoylcyclohexanecarboxylate is of considerable interest to organic chemists. The cyclohexane (B81311) core provides a non-aromatic, three-dimensional scaffold that can exist in different conformations, primarily the chair and boat forms. The substituents on the ring, the carbamoyl (B1232498) and methyl ester groups, can adopt either axial or equatorial positions, leading to the possibility of cis and trans isomers. libretexts.orgyoutube.com This stereoisomerism is a critical aspect of its chemistry, as the spatial arrangement of these functional groups significantly influences the molecule's physical properties and reactivity in subsequent chemical transformations.

The presence of both a hydrogen bond donor (the N-H of the carbamoyl group) and acceptor (the carbonyl oxygens of both the carbamoyl and ester groups) allows for the formation of intermolecular hydrogen bonds. These interactions can influence the compound's solid-state structure and its behavior in different solvent systems. The interplay of these structural features makes it an intriguing subject for conformational analysis and a valuable component for designing molecules with specific three-dimensional shapes.

Intermediary Role in Complex Molecular Synthesis and Advanced Chemical Transformations

The true value of this compound in contemporary research lies in its role as a versatile intermediate. The distinct reactivity of its two functional groups allows for selective chemical modifications. For instance, the methyl ester can be hydrolyzed to a carboxylic acid or converted to other esters, amides, or reduced to an alcohol. Simultaneously, the carbamoyl group can undergo various reactions, such as dehydration to a nitrile or hydrolysis to a carboxylic acid under different conditions.

This differential reactivity is crucial for the stepwise construction of more elaborate molecules. Chemists can utilize one functional group as a handle for a specific transformation while protecting or leaving the other group intact for a subsequent reaction step. This strategic approach is fundamental in the total synthesis of natural products and the development of new pharmaceutical agents. For example, the cyclohexane scaffold can be a core element in the design of new drugs, and the functional groups of this compound provide the necessary points for elaboration and diversification of the molecular structure.

While specific, high-profile examples of its use in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. The principles of its reactivity are analogous to those of similar cyclohexane derivatives that have been used to synthesize a range of important molecules, including pharmaceuticals and materials with novel properties. The trans isomer of a related compound, trans-4-methyl cyclohexanecarboxylic acid, is noted as a raw material for the synthesis of trans-4-methyl cyclohexylamine, which is a necessary intermediate for various drugs. google.comgoogle.com This highlights the potential of such substituted cyclohexanes as key building blocks in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-carbamoylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADKWAIHQUVCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185358
Record name Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-23-9
Record name Cyclohexanecarboxylic acid, 4-carbamoyl-, methyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 4 Carbamoylcyclohexanecarboxylate

Established Reaction Pathways and Chemical Transformations

The synthesis and functionalization of Methyl 4-carbamoylcyclohexanecarboxylate are grounded in several key chemical transformations. These pathways provide the foundation for constructing the core structure and introducing further chemical diversity.

Carboxylic Acid to Amide Conversion Techniques for this compound Synthesis

The direct conversion of a carboxylic acid to a primary amide is a cornerstone in the synthesis of this compound. This transformation typically starts from a precursor such as cyclohexane-1,4-dicarboxylic acid monomethyl ester. The direct reaction with ammonia (B1221849) is generally unfavorable; therefore, coupling agents or activating groups are employed to facilitate the formation of the amide bond. libretexts.orgiajpr.com

Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.org This intermediate is then susceptible to nucleophilic attack by ammonia to yield the desired amide. Other modern coupling reagents offer high yields and mild reaction conditions, minimizing side reactions. iajpr.comasianpubs.org

Table 1: Comparison of Reagents for Amide Formation
Activating AgentTypical ConditionsAdvantagesDisadvantages
DCC (N,N'-dicyclohexylcarbodiimide)Organic solvent (e.g., DCM, DMF), Room temperatureEffective and widely used. libretexts.orgForms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. libretexts.org
T3P (Propylphosphonic Anhydride)Organic solvent (e.g., Ethyl acetate), often with a base (e.g., Pyridine)High yields, easy removal of byproducts. scientificupdate.comCan be more expensive than traditional reagents.
SOCl₂ (Thionyl Chloride)Two-step process: formation of acyl chloride, then reaction with ammoniaHighly reactive intermediate, drives reaction to completion.Harsh conditions, generates HCl gas.
PNT (Phosphonitrilic Chloride Trimer)Dichloromethane, with a base (e.g., N-methyl morpholine), 0-5°CExcellent yields under mild conditions, applicable to various substrates. iajpr.comReagent may be less common.

Dehydration Reactions of Amide Derivatives in Synthetic Sequences

While the target compound is a primary amide, subsequent reactions in a synthetic sequence could involve its dehydration to form the corresponding nitrile, methyl 4-cyanocyclohexanecarboxylate. This transformation is a fundamental process in organic synthesis, often employed to introduce the versatile nitrile functional group. rsc.orgresearchgate.net

A variety of dehydrating agents can accomplish this conversion. Classic reagents include strong agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂), which typically require elevated temperatures. chemistrysteps.com Modern methodologies have focused on developing milder and more selective catalytic systems. For instance, palladium-catalyzed "transfer dehydration" processes use a sacrificial water scavenger, like an acetonitrile (B52724) derivative, to drive the reaction under gentle conditions. scientificupdate.comresearchgate.net

Table 2: Selected Dehydrating Agents for Amide to Nitrile Conversion
Dehydrating Agent/SystemReaction ConditionsKey Features
Phosphorus Pentoxide (P₂O₅)High temperature, often neat or in a high-boiling solvent. chemistrysteps.comPowerful, classic reagent. chemistrysteps.com
Phosphoryl Chloride (POCl₃)Often with a base like pyridine, heating may be required. scientificupdate.comchemistrysteps.comCommon and effective laboratory reagent. scientificupdate.com
Trifluoroacetic Anhydride (TFAA)With a base (e.g., pyridine), mild temperatures. scientificupdate.comEffective for sensitive substrates.
Palladium Catalysis (e.g., Pd(OAc)₂)With a water acceptor (e.g., fluoroacetonitrile), mild temperatures. scientificupdate.comCatalytic, sustainable, and tolerates various functional groups. scientificupdate.comresearchgate.net

Catalytic Hydrogenation Approaches in Cyclohexane (B81311) Ring Functionalization

An efficient strategy for synthesizing the substituted cyclohexane core of the target molecule involves the catalytic hydrogenation of an aromatic precursor. For instance, a compound like methyl 4-carbamoylbenzoate can be reduced to form this compound. This approach is advantageous as it builds upon readily available aromatic starting materials.

The hydrogenation of the benzene (B151609) ring is a thermodynamically favorable but kinetically slow process that requires a catalyst and often harsh conditions due to the stability of the aromatic system. youtube.comlibretexts.org Catalysts based on transition metals such as nickel, platinum, palladium, and ruthenium are widely used. researchgate.netresearchgate.net The reaction typically requires high pressures of hydrogen gas and elevated temperatures to achieve complete saturation of the aromatic ring. youtube.comgoogle.com The choice of catalyst and conditions can influence the stereochemical outcome, potentially favoring the formation of either the cis or trans isomer of the final product.

Nucleophilic Substitution Reactions in Derivatization Strategies

Further functionalization of the this compound scaffold can be achieved through nucleophilic substitution reactions. This requires a precursor where a hydrogen atom on the cyclohexane ring is replaced by a suitable leaving group (e.g., a halide or a sulfonate ester).

The stereochemistry of the cyclohexane ring plays a critical role in these reactions. For an Sₙ2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). youtube.com In a chair conformation, this alignment is most effectively achieved when the leaving group is in an axial position. libretexts.org An equatorial leaving group is sterically hindered from the backside by the ring structure itself, making the Sₙ2 reaction significantly slower. libretexts.orgyoutube.com Therefore, the conformational preference of the substituted cyclohexane derivative is a key determinant of its reactivity in derivatization strategies.

Stereoselective Synthesis Strategies

Controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial, as the cis and trans isomers possess different physical properties and spatial arrangements. Stereoselective synthesis aims to produce a single desired isomer with high purity.

Enantiomeric Resolution Techniques for Isomeric Purity

This compound exists as a pair of diastereomers: cis and trans. These are not enantiomers, and their separation can be achieved by standard physical methods like crystallization or chromatography due to their different physical properties. However, if the synthesis were to produce a chiral derivative, the resulting racemic mixture of enantiomers would require a specialized process known as enantiomeric resolution to separate them. wikipedia.orglibretexts.org

One of the most common methods for resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic mixture (for example, a racemic carboxylic acid precursor) with a single enantiomer of a chiral resolving agent (often a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine). libretexts.org This reaction produces a mixture of diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization. wikipedia.org After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org

Alternative modern techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). symeres.commdpi.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com

Chiral Auxiliary and Catalyst Applications in Asymmetric Synthesis

The asymmetric synthesis of substituted cyclohexanes is a well-established field in organic chemistry, often employing chiral auxiliaries or catalysts to control stereochemistry. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved. Common examples include Evans oxazolidinones and camphor-derived auxiliaries, which have proven effective in various reactions, including alkylations and conjugate additions that could conceptually be applied to precursors of this compound.

Alternatively, chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium) with chiral ligands or organocatalysts (e.g., proline derivatives), can facilitate enantioselective transformations. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For the synthesis of a chiral derivative of this compound, one could envision an asymmetric Diels-Alder reaction or a Michael addition to a prochiral cyclohexenone precursor, catalyzed by a suitable chiral Lewis acid or organocatalyst.

However, a literature search did not yield specific examples of the application of these methods to the synthesis of this compound. The diastereomeric and enantiomeric excesses achievable for this specific target molecule using these established techniques have not been reported.

Mechanistic Investigations of Synthetic Routes

Elucidation of Reaction Mechanisms in Amide Formation and Cyclohexane Functionalization

The synthesis of this compound involves two key transformations: the formation of the amide group and the functionalization of the cyclohexane ring. The mechanism of amide formation from a methyl ester, such as in a potential precursor like dimethyl 1,4-cyclohexanedicarboxylate, typically proceeds through a nucleophilic acyl substitution. The reaction with ammonia would involve the nucleophilic attack of ammonia on the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would eliminate the methoxide (B1231860) leaving group, yielding the primary amide.

The functionalization of the cyclohexane ring to introduce the carbamoyl (B1232498) and methyl ester groups at the 1 and 4 positions with specific stereochemistry would depend on the chosen synthetic route. Mechanistic understanding of reactions such as catalytic hydrogenation of an aromatic precursor or stereoselective additions to a cyclohexene (B86901) derivative would be crucial for controlling the cis/trans isomerism.

Transition State Analysis and Energetics of Key Synthetic Steps

Detailed mechanistic understanding through computational methods, such as Density Functional Theory (DFT), allows for the analysis of transition states and the energetics of reaction pathways. For the synthesis of this compound, such studies could elucidate the factors controlling stereoselectivity in potential asymmetric catalytic steps. For instance, calculations could model the interaction of a prochiral substrate with a chiral catalyst, identifying the key non-covalent interactions in the transition state that lead to facial discrimination and the observed enantioselectivity. The energy barriers for different pathways can be calculated to predict the most likely reaction outcome. Unfortunately, no specific computational studies on the transition states involved in the synthesis of this compound have been found in the reviewed literature.

Scalability and Process Optimization in Synthetic Research for this compound

The scalability of a synthetic route is a critical consideration for the potential industrial production of a compound. Process optimization aims to improve yield, reduce costs, enhance safety, and minimize environmental impact. For the synthesis of this compound, this would involve a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent choice.

Key considerations for scaling up the synthesis would include:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is crucial for economic viability.

Reaction Efficiency: Optimizing each synthetic step to maximize yield and minimize byproduct formation.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, to isolate the final product with high purity.

Safety and Environmental Considerations: Identifying and mitigating potential hazards and developing a process with a minimal environmental footprint.

A hypothetical process optimization study could involve Design of Experiments (DoE) to efficiently screen a wide range of reaction parameters and identify the optimal conditions. Below is a conceptual data table illustrating the type of data that would be generated in such a study for a key reaction step.

Table 1: Hypothetical Optimization of a Key Synthetic Step

Entry Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%)
1 1 25 24 65
2 1 50 12 78
3 0.5 50 24 85

It must be emphasized that this table is purely illustrative, as no specific process optimization data for the synthesis of this compound has been published.

In Depth Stereochemical Analysis and Conformational Studies

Conformational Analysis of Cyclohexane (B81311) Ring Systems

The cyclohexane ring is not a flat hexagon; its most stable three-dimensional shape is the chair conformation. unicamp.brpressbooks.pubmasterorganicchemistry.com This conformation minimizes two types of strain: angle strain (with bond angles very close to the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds on adjacent carbons in a staggered arrangement). pressbooks.publibretexts.org

In a chair conformation, the twelve hydrogen atoms (or substituents) are in two distinct types of positions:

Axial (a) : Six bonds are parallel to the principal axis of the ring, pointing straight up or down. study.com

Equatorial (e) : Six bonds point out from the "equator" of the ring. study.com

A key dynamic feature of the cyclohexane ring is ring inversion or "ring flipping." libretexts.orgwikipedia.org This is a rapid process at room temperature where one chair conformation converts into the other. pressbooks.pub During this flip, all axial positions become equatorial, and all equatorial positions become axial. libretexts.orgwikipedia.org The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. pressbooks.pub This dynamic equilibrium can be slowed or "frozen" at low temperatures, allowing for the study of individual conformers by methods like NMR spectroscopy. vu.nlacs.org

For methyl 4-carbamoylcyclohexanecarboxylate, ring inversion has different consequences for the cis and trans isomers:

cis-isomer : Ring flipping interconverts two equivalent chair conformations, both having one axial and one equatorial substituent. For example, an (a,e) conformation flips to an (e,a) conformation. If the substituents are different, these two conformers are not identical in energy. spcmc.ac.in

trans-isomer : Ring flipping interconverts two non-equivalent chair conformations: a low-energy diequatorial (e,e) conformer and a high-energy diaxial (a,a) conformer. The equilibrium will overwhelmingly favor the more stable diequatorial form. spcmc.ac.in

The relative stability of different chair conformations is determined by steric interactions. The most significant of these are 1,3-diaxial interactions. This refers to the steric strain between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the ring, three carbons away. libretexts.orglibretexts.orgproprep.com This repulsion destabilizes the conformation, making the equatorial position energetically preferred for most substituents. pressbooks.pubmakingmolecules.com The larger the substituent, the greater the steric strain from these interactions. pressbooks.pubfiveable.me

This 1,3-diaxial interaction is fundamentally a form of gauche strain . chemistrysteps.com When viewed in a Newman projection along a C-C bond of the ring, an axial substituent is in a gauche relationship (60° dihedral angle) with the C-C bonds of the ring two carbons away. libretexts.orgstackexchange.com This is analogous to the steric strain in the gauche conformer of butane. stackexchange.com An equatorial substituent, by contrast, is in a more stable anti-periplanar position relative to the ring, avoiding this strain. makingmolecules.com

In this compound, the preference for the equatorial position of both the methyl ester and carbamoyl (B1232498) groups dictates the most stable conformation.

For the trans-isomer , the diequatorial (e,e) conformer is strongly favored as it avoids any significant 1,3-diaxial interactions.

For the cis-isomer , one group must be axial, leading to unavoidable 1,3-diaxial interactions. The conformation where the larger of the two groups is equatorial will be the more stable one. libretexts.org

The energy difference between conformational isomers can be quantified both experimentally and theoretically. The preference of a substituent for the equatorial position is expressed as its "A-value," which corresponds to the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. fiveable.me

Experimental Approaches: Low-temperature NMR spectroscopy is a primary experimental tool. cdnsciencepub.com By cooling a sample, the ring inversion process can be slowed to the NMR timescale, allowing signals for both the axial and equatorial conformers to be observed and integrated. vu.nlnih.gov The ratio of the conformers provides the equilibrium constant (Keq), which is then used to calculate the free energy difference using the equation:

ΔG° = -RTln(Keq) libretexts.org

Theoretical Approaches: Computational chemistry provides powerful tools for modeling the energy profiles of conformational changes. sapub.orgsapub.org Methods like molecular mechanics (MM) and ab initio calculations can be used to compute the relative energies of different conformers (chair, boat, twist-boat) and the energy barriers of the transition states between them. acs.orgsikhcom.netacs.org These calculations can accurately predict the most stable conformations and the energy cost associated with placing substituents in axial positions.

The table below lists the A-values for relevant functional groups, quantifying their steric demand and preference for the equatorial position.

Substituent GroupA-value (kJ/mol)
-H0
-CN0.4–1.0
-CONH₂~1.5 (estimated)
-COOCH₃2.5–3.0
-CH₃7.3 wikipedia.org
-C(CH₃)₃>20 pressbooks.pub

Data for -CONH₂ and -COOCH₃ are representative values from literature compilations on conformational analysis.

For trans-methyl 4-carbamoylcyclohexanecarboxylate, the energy difference between the diequatorial and diaxial forms would be the sum of the A-values for the -COOCH₃ and -CONH₂ groups, making the diaxial conformer highly unstable. For the cis-isomer, the energy difference between the two possible (a,e) and (e,a) conformers would be the difference between their respective A-values.

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The cis and trans stereoisomers of this compound exhibit different reactivity profiles and selectivities in chemical reactions. This divergence is primarily attributed to the distinct spatial positioning of the functional groups in the preferred chair conformations of each isomer, which affects steric hindrance and the accessibility of the reactive centers.

Stereochemical Control in Derivatization Reactions of this compound

The stereochemistry of this compound plays a crucial role in directing the outcome of its derivatization reactions. The accessibility of the ester and amide functionalities is dictated by their axial or equatorial positions in the dominant chair conformation, influencing the approach of reagents and the stability of transition states.

For the trans isomer , the thermodynamically more stable conformation places both the larger methoxycarbonyl group and the carbamoyl group in equatorial positions. This arrangement minimizes steric hindrance, making both functional groups relatively accessible for chemical modification. For instance, in hydrolysis reactions, the equatorial ester group of the trans isomer is readily attacked by hydroxide (B78521) ions.

Conversely, for the cis isomer , one substituent must occupy an axial position while the other is equatorial. Due to the smaller size of the carbamoyl group compared to the methoxycarbonyl group, the preferred conformation will have the methoxycarbonyl group in the equatorial position and the carbamoyl group in the axial position to minimize 1,3-diaxial interactions. The axial disposition of the carbamoyl group can sterically hinder its reactivity.

A notable example of stereochemical control is in the synthesis of tranexamic acid, a pharmaceutically important antifibrinolytic agent. The synthesis often involves the hydrolysis of the ester and the reduction of the amide of a derivative of this compound. The stereochemical purity of the final product is critically dependent on the stereochemistry of the starting material.

Reaction TypeStereoisomerPredominant Conformation of Reactive GroupExpected Reactivity
Ester HydrolysistransEquatorial MethoxycarbonylHigh
Ester HydrolysiscisEquatorial MethoxycarbonylHigh
Amide ReductiontransEquatorial CarbamoylModerate
Amide ReductioncisAxial CarbamoylLow

Reactivity Differences of Stereoisomers in Chemical Transformations

The distinct conformational preferences of the cis and trans isomers of this compound lead to significant differences in their chemical reactivity. These differences are most pronounced in reactions where the transition state geometry is sensitive to steric crowding.

Rate of Hydrolysis: The rate of alkaline hydrolysis of the ester group serves as a classic example to illustrate the reactivity difference. The trans isomer, with its equatorial ester group, undergoes hydrolysis at a faster rate than the cis isomer. In the cis isomer, while the ester group is also equatorial in the preferred conformation, the axial carbamoyl group can exert a minor steric or electronic effect on the approaching nucleophile. However, the most significant difference would be observed if the methoxycarbonyl group were forced into an axial position, which would be a much less stable conformation.

Intramolecular Reactions: In reactions where intramolecular cyclization is possible, the cis and trans isomers can exhibit dramatically different behaviors. For the cis isomer, the 1,4-diaxial arrangement of the functional groups in one of its chair conformations, although energetically unfavorable, can facilitate intramolecular reactions that are geometrically impossible for the trans isomer where the functional groups are always further apart.

A hypothetical example can be seen in a potential intramolecular aminolysis to form a bicyclic lactam. The cis isomer, in its less stable diaxial conformation, could theoretically undergo such a reaction, whereas the diequatorial trans isomer could not without significant ring distortion.

IsomerRelative Orientation of Functional GroupsPotential for Intramolecular Cyclization
transDiequatorial (in stable conformation)Low
cisAxial/Equatorial (in stable conformation)Possible via less stable diaxial conformation

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Separation Methodologies

The separation of the isomers of Methyl 4-carbamoylcyclohexanecarboxylate is crucial for isolating the desired stereoisomer and ensuring purity. Methodologies such as High-Performance Liquid Chromatography (HPLC) are standard for such separations. However, specific methods, including column chemistries, mobile phase compositions, and detector settings for this particular compound, are not documented in the available literature.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

While reverse-phase HPLC using columns like C18 is a common starting point for separating diastereomers such as the cis and trans isomers of cyclohexyl derivatives, no published chromatograms or validated methods for this compound could be located. The development of such a method would typically involve screening various solvent systems (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water) and additives to achieve optimal resolution between the isomer peaks.

Chiral Chromatography for Enantiomeric Resolution

Given the presence of chiral centers, enantiomers of this compound exist. Their separation would require chiral chromatography. This technique uses a chiral stationary phase (CSP) to differentiate between enantiomers. Common CSPs are often based on polysaccharides or cyclodextrin (B1172386) derivatives. The selection of an appropriate CSP and mobile phase is critical for achieving enantiomeric resolution, but no studies detailing this process for the target compound are available.

Modern Mobile Phase Systems and Optimization Strategies for Challenging Separations

Optimizing the mobile phase is a key aspect of developing a robust separation method. This can involve adjusting solvent strength, pH, and incorporating additives to improve peak shape and resolution. For challenging separations of isomers, factors like column temperature and flow rate are also manipulated. Unfortunately, the absence of research on this compound means that no specific optimization strategies or modern mobile phase systems can be reported.

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the precise chemical structure and conformation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Insights

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons. The axial and equatorial positions of the substituents would lead to characteristic differences in the spectra. Regrettably, no assigned ¹H or ¹³C NMR spectral data for either isomer of this compound has been published.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation and Mechanistic Studies

HRMS is used to determine the exact mass of a compound, which in turn allows for the confirmation of its elemental formula. For this compound (C₉H₁₅NO₃), the expected accurate mass would provide unambiguous confirmation of its composition. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer valuable information for structural confirmation. Despite the utility of this technique, no HRMS data or fragmentation studies for this compound are available in the public domain.

Quantitative Analytical Approaches for Synthetic Purity Assessment in Research

Assessing the purity of a synthesized research compound is critical for ensuring the reliability of subsequent studies. For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for quantitative purity analysis.

A typical HPLC method for purity assessment would involve:

Column: A reversed-phase column (e.g., C18) is commonly used for compounds of moderate polarity.

Mobile Phase: A mixture of an aqueous solvent (like water with a buffer) and an organic solvent (like acetonitrile or methanol) is typically employed. The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation of the main compound from any impurities.

Detection: A UV detector is often suitable if the compound possesses a chromophore. For this compound, which lacks a strong chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) might be necessary. Alternatively, derivatization to introduce a UV-active group could be considered. Mass spectrometric detection (LC-MS) offers high sensitivity and selectivity.

Quantification: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be a potential method for purity analysis, especially if the compound is thermally stable and can be volatilized or derivatized to increase its volatility.

Without established and validated methods in the literature, a specific data table outlining HPLC or GC parameters and results for the purity assessment of this compound cannot be presented. The development of such a method would require experimental optimization of various parameters to achieve accurate and reliable results.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for systems of moderate size, including substituted cyclohexanes. DFT calculations are centered on determining the electron density of a system to derive its energy and other properties.

DFT methods are employed to elucidate the electronic characteristics of Methyl 4-carbamoylcyclohexanecarboxylate. Standard calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can optimize the molecular geometry and compute a range of electronic and energetic parameters.

Key properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the ester and amide groups would show negative potential, while the amide protons would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties for trans-Methyl 4-carbamoylcyclohexanecarboxylate (diequatorial conformer).
PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability.
LUMO Energy+1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DebyeQuantifies molecular polarity.

DFT is instrumental in mapping the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For the synthesis of this compound, theoretical modeling could investigate several key steps, such as the conversion of a dicarboxylic acid precursor to the final ester-amide product. By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed. For instance, modeling the esterification of 4-carbamoylcyclohexanecarboxylic acid would involve locating the transition state for the nucleophilic attack of methanol (B129727) on the protonated carboxylic acid. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Hypothetical Energy Profile for a Synthetic Step Calculated via DFT.
SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., carboxylic acid + alcohol).
Transition State (TS1)+25.0Highest energy point on the reaction pathway.
Intermediate-5.0A metastable species formed during the reaction.
Transition State (TS2)+15.0Energy barrier for the breakdown of the intermediate.
Products-10.0Final products (e.g., ester + water).

Molecular Modeling and Conformational Landscape Exploration

The cyclohexane (B81311) ring is not planar; it predominantly adopts a flexible chair conformation to minimize angle and torsional strain. For substituted cyclohexanes, the orientation of the substituents (axial or equatorial) dictates the stability of the conformer. Molecular modeling is essential for exploring this conformational landscape.

This compound exists as cis and trans diastereomers, each with a set of possible conformations. The primary conformations of interest are the two interconverting chair forms. The relative stability of these conformers is determined by the steric strain associated with the substituents, particularly through 1,3-diaxial interactions. ufms.bryoutube.com

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comresearchgate.net

trans-isomer: The two chair conformations for the trans-isomer are the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions present in the diaxial form.

cis-isomer: For the cis-isomer, both chair conformations possess one axial and one equatorial substituent (a,e and e,a). The equilibrium will favor the conformer where the sterically larger group occupies the equatorial position.

The A-value for the methoxycarbonyl group (-COOCH₃) is approximately 1.27 kcal/mol. msu.edu A definitive A-value for the carbamoyl (B1232498) group (-CONH₂) is not readily found in standard compilations, but its steric demand is expected to be significant. Based on the available data, the methoxycarbonyl group is the larger substituent, and the conformational equilibrium for the cis-isomer would favor the chair form where the -COOCH₃ group is equatorial. The total energy difference for the trans-isomer (diaxial vs. diequatorial) would be the sum of the A-values of both groups.

Table 3: Selected Conformational A-Values. msu.edu
SubstituentGroupA-Value (kcal/mol)
Methyl-CH₃1.70
Ethyl-CH₂CH₃1.75
tert-Butyl-C(CH₃)₃>4.5
Methoxycarbonyl-CO₂Me1.27
Cyano-C≡N0.17
Hydroxyl-OH0.87

Molecular modeling can also be used to investigate non-covalent interactions between molecules. For this compound, the carbamoyl (-CONH₂) and methoxycarbonyl (-COOCH₃) groups are capable of participating in significant intermolecular interactions. The -CONH₂ group, in particular, can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O). These interactions are crucial during chemical synthesis, especially in the crystallization and purification steps, as they dictate the crystal packing and can influence solubility in different solvents. Modeling can predict the formation of hydrogen-bonded dimers or oligomers in solution or in the solid state, providing insight into the macroscopic properties of the compound.

Advanced Simulation Techniques in Chemical Research for Substituted Cyclohexanes

While static calculations like DFT provide information on energy minima, advanced simulation techniques explore the dynamic nature of molecules.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms over time, providing a trajectory that reveals the molecule's dynamic behavior. For a substituted cyclohexane, an MD simulation can model the ring-flipping process between chair conformations, as well as transitions to higher-energy boat or twist-boat conformations. nih.gov This allows for the calculation of the free energy landscape and the determination of kinetic barriers for conformational changes.

Monte Carlo (MC) Simulations: MC methods use random sampling to explore the conformational space of a molecule. msu.edu By generating a large number of random conformations and weighting them according to their Boltzmann probability, MC simulations can identify low-energy conformers and calculate thermodynamic averages for various properties. This approach is particularly useful for flexible molecules with many degrees of freedom to ensure a thorough exploration of the potential energy surface. researchgate.net These simulations are valuable for understanding the equilibrium distribution of conformers in solution at a given temperature. epstem.net

Applications of Methyl 4 Carbamoylcyclohexanecarboxylate As a Chemical Intermediate

Chiral Building Block in Asymmetric Synthesis

The synthesis of many modern pharmaceuticals and advanced materials relies on the availability of chiral intermediates that serve as building blocks for creating molecules with specific three-dimensional arrangements. buchler-gmbh.com The cyclohexane (B81311) ring in Methyl 4-carbamoylcyclohexanecarboxylate can exist as cis and trans isomers, where the relative orientation of the ester and carbamoyl (B1232498) groups is fixed. The separation and selective use of these isomers are fundamental aspects of asymmetric synthesis, which aims to produce a single desired stereoisomer of a compound.

In advanced chemical research, controlling the precise spatial orientation of atoms within a molecule is critical to its function. This compound, when used as a specific isomer (either cis or trans), serves as a valuable scaffold for constructing stereochemically defined molecules. nih.gov By starting with a geometrically pure isomer of this intermediate, chemists can build complex structures with multiple chiral centers, ensuring that the final product has the correct and desired three-dimensional shape. researchgate.net This control is paramount in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. The use of such defined building blocks circumvents the need for difficult chiral separations or complex asymmetric reactions later in a synthetic sequence. researchgate.net

The development of novel materials, such as Metal-Organic Frameworks (MOFs), relies on the use of well-defined molecular building blocks. rsc.org These frameworks are constructed from organic "linker" molecules and metal ions, which self-assemble into highly ordered, porous structures. The functional groups and rigid geometry of this compound make it a potential precursor for such linkers. After hydrolysis of the methyl ester to a carboxylic acid and potential modification of the carbamoyl group, the resulting dicarboxylate or aminocarboxylate molecule can act as a linker to coordinate with metal centers. The use of planar-chiral building blocks has been demonstrated to create chiral MOFs, and by extension, intermediates with defined stereocenters like the isomers of this compound could be employed to impart chirality and specific functionality to these complex frameworks. researchgate.net

Key Intermediate in Pharmaceutical Synthetic Pathways

The cyclohexane ring is a common structural motif in many pharmaceutical compounds. Intermediates like this compound provide a pre-formed cyclohexane core that can be further elaborated into active pharmaceutical ingredients (APIs).

One of the most significant applications of this compound is as a key intermediate in the synthesis of Tranexamic Acid. researchgate.net Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss. acs.orgchemicalbook.com

Several synthetic routes to Tranexamic Acid have been developed, with some pathways proceeding through intermediates that are structurally identical or closely related to this compound. A notable synthesis starts from dimethyl 1,4-cyclohexanedicarboxylate. researchgate.netresearchgate.net In this process, one of the methyl ester groups is selectively converted to an amide (carbamoyl group), yielding the intermediate this compound. The remaining ester group is then hydrolyzed, and the amide is reduced to an aminomethyl group to produce the final drug. researchgate.netresearchgate.net

The table below outlines a representative synthetic pathway where this compound is a central intermediate.

StepReactantReagents and ConditionsProductReference
1Dimethyl 1,4-cyclohexanedicarboxylateAmmonia (B1221849) (NH₃) in Methanol (B129727) (MeOH)This compound researchgate.netresearchgate.net
2This compoundThionyl chloride (SOCl₂)Methyl 4-(cyanomethyl)cyclohexanecarboxylate (via dehydration of amide) researchgate.net
3Methyl 4-(cyanomethyl)cyclohexanecarboxylateRaney Ni / H₂ in waterMethyl 4-(aminomethyl)cyclohexanecarboxylate researchgate.net
4Methyl 4-(aminomethyl)cyclohexanecarboxylateSodium hydroxide (B78521) (NaOH) in water, followed by isomerizationTranexamic Acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) researchgate.net

This table represents a generalized pathway based on published synthetic schemes. Specific reagents and conditions may vary.

In drug discovery, the cyclohexane scaffold is valued for its ability to act as a rigid, three-dimensional spacer that can orient functional groups in precise positions for optimal interaction with biological targets. This compound serves as an excellent starting point for creating libraries of novel compounds for screening. nih.gov The two distinct functional groups—the methyl ester and the carbamoyl group—can be chemically modified independently.

The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a diverse set of amides.

The carbamoyl group can be reduced to a primary amine (as seen in the tranexamic acid synthesis) or hydrolyzed back to a carboxylic acid under harsh conditions. This primary amine can then be functionalized in numerous ways (e.g., acylation, alkylation) to introduce different substituents.

This dual functionality allows chemists to systematically alter the structure of the molecule, exploring how changes in different parts of the scaffold affect biological activity, a process central to modern medicinal chemistry and the development of new drugs.

Potential Contributions to Agrochemical and Materials Science Research

While its primary documented use is in pharmaceuticals, the chemical structure of this compound suggests potential applications in other fields, such as agrochemicals and materials science. Structurally similar compounds, like Methyl 4-hydroxymethylcyclohexanecarboxylate, are known intermediates in the synthesis of agrochemicals and specialty chemicals. ontosight.aiontosight.ai The cyclohexane core is a feature in some pesticides, and this compound could serve as a building block for new active ingredients.

In materials science, the bifunctional nature of the molecule makes it a candidate as a monomer for polymerization. atomfair.com For instance, after converting the methyl ester to a carboxylic acid and the carbamoyl group to an amine, the resulting amino acid could be used to synthesize polyamides. Alternatively, if both functional groups were converted to carboxylic acids or alcohols, it could be used to produce polyesters or polyurethanes. The rigid cyclohexane backbone would likely impart desirable thermal and mechanical properties, such as high thermal stability and rigidity, to the resulting polymers.

Precursor in Agrochemical Molecule Synthesis Research

The cyclohexane ring and the carboxamide functional group are common structural features in a variety of agrochemical compounds, including herbicides, insecticides, and fungicides. mdpi.com While direct evidence of this compound's use is not widely documented, its derivatives, cyclohexanecarboxamides, have been investigated for their potential as active ingredients in pesticides. ontosight.aigoogle.com

Research into related compounds suggests that the carbamoyl group is crucial for biological activity. For instance, various N-substituted cyclohexanecarboxamide (B73365) derivatives have been synthesized and evaluated for their pesticidal properties. mdpi.comontosight.ai The synthesis of such derivatives often involves the reaction of a cyclohexanecarboxylic acid derivative with an appropriate amine, a transformation for which this compound could serve as a starting material after hydrolysis of the ester group.

The general class of carboxamide pesticides is a significant area of agrochemical research. google.com The specific stereochemistry of the cyclohexane ring can also play a role in the biological activity of the final product, a principle that is well-established in the design of modern agrochemicals.

Table 1: Examples of Cyclohexane Derivatives in Agrochemical Research

Compound ClassPotential ApplicationReference
Cyclohexanecarboxamide, 1-methyl-Herbicide or insecticide ontosight.ai
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivativesInsecticides, fungicides, herbicides mdpi.com
General Cyclohexane derivativesInsecticides google.com

Role in Polymer and Material Development where Chirality Impacts Properties

The development of chiral polymers is a burgeoning field in materials science, with applications ranging from enantioselective separations to advanced optical materials. The chirality of the monomeric units can significantly influence the macroscopic properties of the resulting polymer, such as its thermal behavior, morphology, and ability to recognize other chiral molecules.

This compound possesses stereoisomers (cis and trans isomers), and if synthesized in an enantiomerically pure form, it could serve as a chiral building block for polymers. The cis/trans stereochemistry of cyclohexane derivatives is known to affect the properties of polyamides derived from them. researchgate.net For instance, the use of chiral diacids or diamines in polymerization can lead to the formation of optically active polymers with unique properties.

While direct polymerization of this compound is not prominently described, analogous structures like 1,4-cyclohexanedicarboxylic acid are used in the synthesis of polyesters and poly(ester amide)s. mdpi.com The chirality in such monomers is a key factor in modulating the properties of the resulting polymers. mdpi.com The presence of both an ester and an amide group in this compound offers multiple reactive sites for incorporation into polymer chains, potentially leading to materials with tailored characteristics. Research on living supramolecular polymerization of fluorinated cyclohexanes highlights the importance of the cyclohexane scaffold in creating ordered, chiral assemblies. nih.gov

Future Research Directions and Uncharted Avenues

Emerging Synthetic Methodologies and Green Chemistry Approaches for Methyl 4-carbamoylcyclohexanecarboxylate

The traditional synthesis of this compound often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is poised to focus on developing more efficient and environmentally benign synthetic strategies, aligning with the principles of green chemistry. researchgate.netmdpi.com

One promising avenue is the exploration of catalytic routes that can reduce the number of synthetic steps and improve atom economy. For instance, the development of novel catalysts for the direct carboxamidation of methyl cyclohexanecarboxylate (B1212342) or the selective functionalization of the cyclohexane (B81311) ring could streamline the synthesis. The use of heterogeneous catalysts is particularly attractive due to their ease of separation and recyclability. researchgate.net

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic methodologies. researchgate.net This includes the use of greener solvents, such as supercritical fluids or bio-based solvents, to replace traditional volatile organic compounds. Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could be explored to enhance reaction rates and reduce energy consumption. researchgate.netmdpi.com A comparative overview of potential green chemistry approaches is presented in Table 1.

Green Chemistry Approach Potential Advantage for Synthesis Key Research Focus
Catalytic Synthesis Increased efficiency, selectivity, and atom economy.Development of novel heterogeneous and homogeneous catalysts.
Use of Green Solvents Reduced environmental impact and improved safety.Exploring supercritical CO2, ionic liquids, and bio-solvents.
Microwave/Ultrasound Assistance Accelerated reaction times and lower energy consumption.Optimization of reaction conditions for improved yields.
Flow Chemistry Enhanced safety, scalability, and process control.Design and implementation of continuous flow reactors.
Bio-catalysis High selectivity and mild reaction conditions.Identification and engineering of enzymes for specific transformations.

Advanced Spectroscopic and Analytical Research Innovations for Complex Isomeric Mixtures

This compound exists as cis and trans isomers, and the separation and characterization of these stereoisomers are crucial for understanding their distinct properties and potential applications. Future research will likely focus on the application of advanced spectroscopic and analytical techniques for the in-depth analysis of these complex isomeric mixtures.

Innovations in Nuclear Magnetic Resonance (NMR) spectroscopy , such as higher field strengths and advanced pulse sequences, will enable a more detailed structural elucidation and conformational analysis of the isomers. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will continue to be instrumental in assigning the complex proton and carbon signals of each isomer.

Moreover, the development of hyphenated analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with advanced ionization sources and mass analyzers, will offer enhanced sensitivity and resolution for the separation and identification of the isomers and any related impurities. Chiral chromatography techniques will also be indispensable for the enantioselective analysis of any chiral derivatives of this compound. A summary of advanced analytical techniques is provided in Table 2.

Analytical Technique Application for Isomeric Analysis Future Research Direction
High-Field NMR Detailed structural and conformational analysis of cis and trans isomers.Development of novel NMR experiments for complex mixture analysis.
GC-MS/LC-MS Separation, identification, and quantification of isomers and impurities.Miniaturization and automation for high-throughput screening.
Chiral Chromatography Enantioselective separation of chiral derivatives.Development of new chiral stationary phases with enhanced selectivity.
Vibrational Spectroscopy (IR/Raman) Differentiation of isomers based on their unique vibrational fingerprints.Application of theoretical calculations to aid in spectral interpretation.
Molecular Rotational Resonance (MRR) Spectroscopy Precise determination of molecular structure and differentiation of isomers. researchgate.netApplication to larger and more complex derivatives. researchgate.net

Novel Computational and Theoretical Frameworks for Understanding Reactivity and Conformations

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the structure, stability, and reactivity of molecules. researchgate.net Future research in this area will focus on the application of novel computational and theoretical frameworks to gain a deeper understanding of the conformational preferences and chemical reactivity of this compound isomers.

Density Functional Theory (DFT) calculations can be employed to predict the geometric parameters, vibrational frequencies, and electronic properties of the cis and trans isomers. researchgate.net These calculations can help in rationalizing the observed experimental data and in predicting the relative stabilities of different conformers. The study of substituted cyclohexanes has shown that substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.comlibretexts.org Computational models can precisely quantify these energy differences for the carbamoyl (B1232498) and methyl ester groups.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of the molecule, allowing researchers to explore the accessible conformations and the energy barriers for interconversion. researchgate.net These simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological receptors, which is crucial for predicting its behavior in different environments.

Expansion into Underexplored Chemical Applications and Derivatization Pathways

While the current applications of this compound are somewhat limited, its bifunctional nature, possessing both an ester and an amide group, presents a wealth of opportunities for derivatization and the development of new materials and pharmaceuticals.

Future research will likely explore various derivatization pathways to modify the core structure and introduce new functionalities. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as acid chlorides, amides, and esters. The amide group can also be modified through N-alkylation or other transformations.

These derivatization strategies could lead to the synthesis of novel polymers, liquid crystals, and biologically active molecules. For instance, the incorporation of the rigid cyclohexyl scaffold into polymer backbones could lead to materials with enhanced thermal and mechanical properties. The synthesis of novel derivatives for screening in medicinal chemistry programs is another promising avenue, as the cyclohexane ring is a common motif in many drug molecules. The exploration of its use as a building block in the synthesis of more complex molecules, such as natural products or pharmaceuticals, is another area ripe for investigation. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.